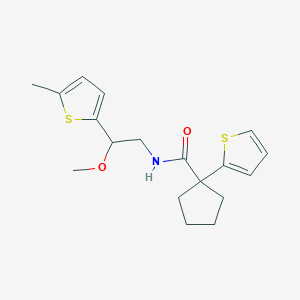

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Description

This compound features a cyclopentane ring fused to a thiophene moiety via a carboxamide group. The presence of dual thiophene rings and a cyclopentane backbone suggests conformational rigidity, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO2S2/c1-13-7-8-15(23-13)14(21-2)12-19-17(20)18(9-3-4-10-18)16-6-5-11-22-16/h5-8,11,14H,3-4,9-10,12H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSYKMGQVGCYXFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(CNC(=O)C2(CCCC2)C3=CC=CS3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis, and applications in scientific research.

Chemical Structure and Properties

The compound features a cyclopentanecarboxamide structure with substituents that include methoxy and thiophene groups. Its molecular formula is C14H17NOS2, and it has a molecular weight of approximately 285.42 g/mol. The presence of the thiophene rings is particularly significant, as they are known for their diverse biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Preliminary studies suggest that it may modulate the activity of enzymes or receptors involved in inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis or cancer.

Pharmacological Effects

Research indicates that compounds with similar structures often exhibit:

- Anti-inflammatory properties: By inhibiting pro-inflammatory cytokines.

- Antimicrobial activity: Targeting bacterial resistance mechanisms.

- Anticancer effects: Inducing apoptosis in cancer cells through kinase inhibition.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:

- Formation of the cyclopentanecarboxamide: This can be achieved through acylation reactions.

- Introduction of the thiophene groups: Electrophilic substitution reactions are commonly used to attach thiophene moieties to the core structure.

Case Study 1: Anti-inflammatory Activity

A study published in a peer-reviewed journal demonstrated that a related thiophene derivative exhibited significant inhibition of TNF-alpha production in macrophages. This suggests that this compound could similarly modulate inflammatory responses.

Case Study 2: Antimicrobial Activity

In vitro assays have shown that thiophene derivatives possess antimicrobial properties against various pathogens, including MRSA. Such findings indicate potential applications for this compound in treating infections resistant to conventional antibiotics.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(5-Methylthiophen-2-yl)-N'-phenylurea | Urea functional group | Anticancer, anti-inflammatory |

| N-[2-Methoxy-5-methylthiophene]-acetamide | Acetamide group | Antimicrobial |

| N-[2-Methoxy-N-(5-methylthiophen)] propanamide | Propanamide group | Antioxidant |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of cyclopentanecarboxamide derivatives with aromatic/heteroaromatic substituents. Key structural analogs include:

Research Findings and Data Tables

Key Physicochemical Comparisons

Q & A

Basic Research Questions

Q. What synthetic protocols are recommended for preparing N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, and how can yield and purity be optimized?

- Methodology : Optimize equimolar coupling of cyclopentanecarboxylic acid derivatives with appropriate amine precursors in polar aprotic solvents (e.g., acetonitrile) under reflux conditions. Monitor reaction progress via TLC and purify via recrystallization or column chromatography. Ensure thorough characterization using /-NMR, IR, and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. Which analytical techniques are essential for verifying the compound’s structural and stereochemical configuration?

- Methodology : Use single-crystal X-ray diffraction (SC-XRD) to resolve stereochemistry and intermolecular interactions. Complement with -NMR coupling constants to confirm diastereomeric ratios and IR spectroscopy for functional group validation (e.g., carbonyl stretches at ~1650–1700 cm) .

Q. How can researchers assess the compound’s stability under varying storage conditions (e.g., temperature, humidity)?

- Methodology : Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC). Monitor degradation products via HPLC-MS and compare with control samples stored at –20°C under inert atmospheres .

Advanced Research Questions

Q. What computational strategies are effective for predicting the compound’s binding affinity to biological targets (e.g., enzymes, receptors)?

- Methodology : Employ density functional theory (DFT) to calculate electrostatic potential surfaces and molecular docking simulations (e.g., AutoDock Vina) to model ligand-receptor interactions. Validate predictions with in vitro assays, such as surface plasmon resonance (SPR) or fluorescence polarization .

Q. How do structural modifications to the thiophene and cyclopentane moieties influence the compound’s electronic properties and intermolecular interactions?

- Methodology : Compare dihedral angles and substituent effects using SC-XRD data from analogous compounds (e.g., N-(2-nitrophenyl)thiophene-2-carboxamide). Analyze electron-withdrawing/donating groups via Hammett plots and Hirshfeld surface analysis to quantify non-covalent interactions (e.g., C–H⋯O/S) .

Q. What experimental approaches can resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects) of thiophene carboxamides?

- Methodology : Perform dose-response assays across multiple cell lines or bacterial strains to establish selectivity indices. Use metabolomics or transcriptomics to identify off-target effects. Cross-reference with structural analogs to isolate substituent-specific activity trends .

Q. How can researchers elucidate the role of crystal packing forces in modulating the compound’s physicochemical properties?

- Methodology : Analyze SC-XRD datasets to identify dominant intermolecular interactions (e.g., π-π stacking, C–H⋯O/S). Correlate packing motifs with solubility and melting point data using group contribution models or Hansen solubility parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.